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molecular formula C13H15ClF2N4O B1427081 2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one CAS No. 1062246-03-0

2-Chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-B][1,4]diazepin-6(7H)-one

Cat. No. B1427081
M. Wt: 316.73 g/mol
InChI Key: AHJZAWIFZSBGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08202990B2

Procedure details

2-Chloro-9-cyclopentyl-7,7-difluoro-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one (3598 g, 11.89 mol) was dissolved in NMP (11.108 kg) and cooled to about −3° C. A 1 M solution of NaHMDS (11.919 kg, 1.1 eq.) was added over a period of 80 minutes maintaining the temperature below 4° C. Iodomethane (1.858 kg) was added over a period of 10 minutes maintaining the temperature below 35° C. The addition funnel was washed with THF. The temperature was adjusted to 20 to 25° C. and the reaction mixture was stirred for 3 hours. A 1 M solution of NaHMDS (1.2 kg) was added at 23° C. followed by iodomethane (0.188 kg). The addition funnel was washed with THF. The temperature was adjusted to 20 to 25° C. and the reaction mixture was stirred overnight. The temperature was adjusted to 10° C., concentrated aqueous hydrochloric acid (6.42 L), the THF was removed by distillation at reduced pressure, the temperature was adjusted to 20° C., and water (53.3 kg) was slowly added over about 60 minutes maintaining the temperature at about 23 to 25° C. The temperature was adjusted to about 10° followed by stirring overnight. The reaction mixture was filtered, the filter cake was washed with isopropyl alcohol/water (1:1, 2×2 L), and dried in by a stream of nitrogen. The filter cake was dissolved in isopropyl alcohol (4.17 kg) at 76° C., water (20.70 kg) was slowly added over about 85 minutes maintaining the temperature at about 73 to 76° C., after 20 minutes cooled to about 11° over about 3 hours and stir overnight. Collect the solid by filtration, rinse with isopropyl alcohol/water (1:1, 2×1.7 L), and dry under a stream of nitrogen, followed by drying in an oven for 4 days to give 2-chloro-9-cyclopentyl-7,7-difluoro-5-methyl-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one.
Name
Quantity
11.108 kg
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.919 kg
Type
reactant
Reaction Step Two
Quantity
1.858 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[NH:11][C:10](=[O:12])[C:9]([F:14])([F:13])[CH2:8][N:7]([CH:15]3[CH2:19][CH2:18][CH2:17][CH2:16]3)[C:6]=2[N:20]=1.[CH3:21][Si]([N-][Si](C)(C)C)(C)C.[Na+].IC>CN1C(=O)CCC1>[Cl:1][C:2]1[N:3]=[CH:4][C:5]2[N:11]([CH3:21])[C:10](=[O:12])[C:9]([F:14])([F:13])[CH2:8][N:7]([CH:15]3[CH2:19][CH2:18][CH2:17][CH2:16]3)[C:6]=2[N:20]=1 |f:1.2|

Inputs

Step One
Name
Quantity
3598 g
Type
reactant
Smiles
ClC=1N=CC2=C(N(CC(C(N2)=O)(F)F)C2CCCC2)N1
Name
Quantity
11.108 kg
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
11.919 kg
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Step Three
Name
Quantity
1.858 kg
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-3 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 4° C
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature below 35° C
WASH
Type
WASH
Details
The addition funnel was washed with THF
CUSTOM
Type
CUSTOM
Details
was adjusted to 20 to 25° C.
ADDITION
Type
ADDITION
Details
A 1 M solution of NaHMDS (1.2 kg) was added at 23° C.
WASH
Type
WASH
Details
The addition funnel was washed with THF
CUSTOM
Type
CUSTOM
Details
was adjusted to 20 to 25° C.
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was adjusted to 10° C.
CUSTOM
Type
CUSTOM
Details
concentrated aqueous hydrochloric acid (6.42 L), the THF was removed by distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
was adjusted to 20° C.
ADDITION
Type
ADDITION
Details
water (53.3 kg) was slowly added over about 60 minutes
Duration
60 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at about 23 to 25° C
CUSTOM
Type
CUSTOM
Details
was adjusted to about 10°
STIRRING
Type
STIRRING
Details
by stirring overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filter cake was washed with isopropyl alcohol/water (1:1, 2×2 L)
CUSTOM
Type
CUSTOM
Details
dried in by a stream of nitrogen
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in isopropyl alcohol (4.17 kg) at 76° C.
ADDITION
Type
ADDITION
Details
water (20.70 kg) was slowly added over about 85 minutes
Duration
85 min
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at about 73 to 76° C.
TEMPERATURE
Type
TEMPERATURE
Details
after 20 minutes cooled to about 11° over about 3 hours
Duration
3 h
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Collect the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse with isopropyl alcohol/water (1:1, 2×1.7 L)
CUSTOM
Type
CUSTOM
Details
dry under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
by drying in an oven for 4 days
Duration
4 d

Outcomes

Product
Details
Reaction Time
3 h

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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